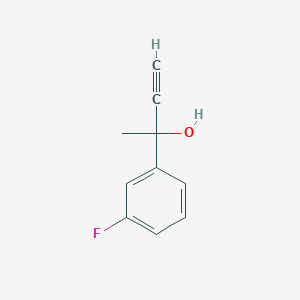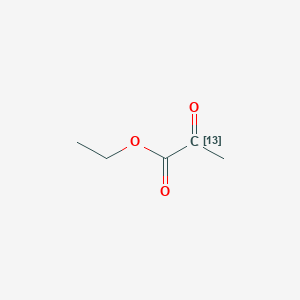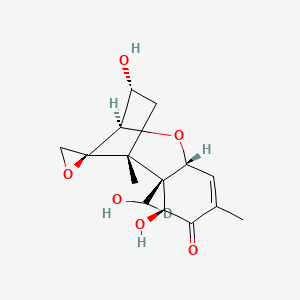
Methylgermanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylgermanium is a compound that has been used as a precursor for the synthesis of five-coordinated spirocyclic anionic methylgermanates . It is involved in the photo-chemical adsorption of organo-germanium on a hydrogen-terminated atomically flat silicon surface using xenon excimer light .
Synthesis Analysis
Methylgermanium trichloride is used as a precursor for the synthesis of five-coordinated spirocyclic anionic methylgermanates by reacting with catechol . It is also involved in the photo-chemical adsorption of organo-germanium on a hydrogen-terminated atomically flat silicon surface using xenon excimer light .
Molecular Structure Analysis
The molecular structure of methylgermanium compounds has been studied using X-ray crystallographic methods . The structure is found to be adamantane-type . The mean distances and angles are Ge–S 2·218 (3), Ge–C 1·922 (10)Å, S–Ge–S 111·8 (3), Ge–S–Ge 104·6 (2), and S–Ge–C 107·0 (3)° .
Chemical Reactions Analysis
The reactions of stable β-diketiminate germanium(II) hydride with nitrous oxide, trimethylsilyl azide, ketones, and alkynes have been described . The reaction with nitrous oxide yields the germanium(II) hydroxide .
Physical And Chemical Properties Analysis
Physical and chemical properties of materials like methylgermanium are essential to understand their function as a biomaterial . The properties of these materials are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Applications De Recherche Scientifique
1. Antimalarial and Antimicrobial Applications
Methylgermanium compounds, like Methylene Blue (MB), have a history of use in treating malaria. MB's antimalarial properties and its role in treating methemoglobinemia highlight its potential in combating infectious diseases. Additionally, MB has been studied for its effectiveness in photodynamic antimicrobial chemotherapy (PACT), which involves using light-activated compounds to kill microbial infections. This application leverages the photosensitizing properties of phenothiazinium compounds like MB (Wainwright, 2005).
2. Cancer Biomarkers
Research into the epigenetic implications of methylated DNA sequences, including those affected by methylgermanium compounds, has shown promise in cancer biomarker development. These studies suggest that specific patterns of DNA methylation can help in identifying cancer cases and contribute to cancer diagnostics (Kagan et al., 2007).
3. Aging and Neurodegenerative Diseases
Methylgermanium compounds have been researched for their potential in treating age-related conditions. Methylene Blue, for example, shows promise in addressing neurodegenerative diseases like Alzheimer's. Its properties can bypass mitochondrial dysfunction, which is a common factor in aging and neurodegenerative disorders, reducing oxidative stress (Xue, Thaivalappil, & Cao, 2021).
4. DNA Methylation Analysis in Medical Research
Methylgermanium compounds contribute to methods for analyzing DNA methylation patterns, which are crucial in understanding cellular differentiation and disease states. DNA methylation assays, developed using these compounds, have been instrumental in large-scale immunological studies, providing insights into the underlying biology of chronic medical conditions (Houseman et al., 2012).
5. Epigenetic Landscapes and Human Cellular Processes
Research indicates that methylgermanium compounds like DMSO can induce significant changes in human cellular processes and the epigenetic landscape. These findings are important in understanding the biological effects of these compounds, especially in contexts like cryopreservation and in vitro assays (Verheijen et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/CH3Ge/c1-2/h1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMIXFKOJXTHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162837, DTXSID20237053 |
Source


|
| Record name | Methyl germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germylidyne, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylgermanium | |
CAS RN |
1449-65-6, 88453-53-6 |
Source


|
| Record name | Methyl germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germylidyne, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

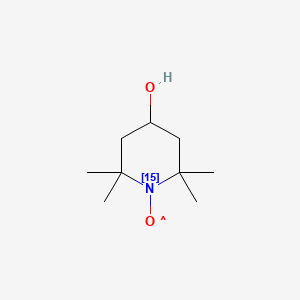

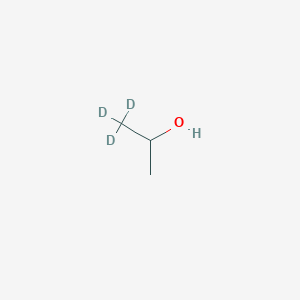
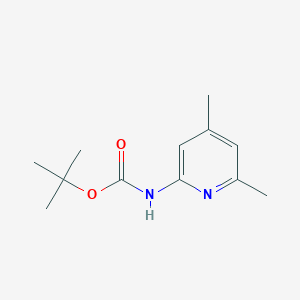
![2-Benzylimidazo[1,5-a]quinolinium chloride](/img/structure/B3334463.png)
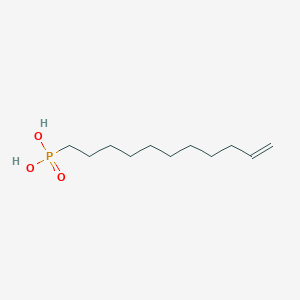

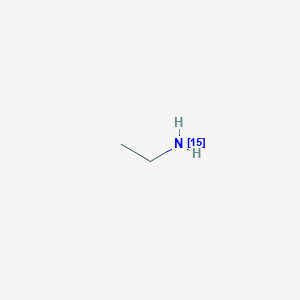
![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)
